molecular formula C19H14N2O2 B8586297 Methyl 2-pyrido[4,3-b]indol-5-ylbenzoate

Methyl 2-pyrido[4,3-b]indol-5-ylbenzoate

Cat. No.: B8586297
M. Wt: 302.3 g/mol
InChI Key: LHQIMBKAWADHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-pyrido[4,3-b]indol-5-ylbenzoate is a useful research compound. Its molecular formula is C19H14N2O2 and its molecular weight is 302.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

methyl 2-pyrido[4,3-b]indol-5-ylbenzoate

InChI

InChI=1S/C19H14N2O2/c1-23-19(22)14-7-3-5-9-17(14)21-16-8-4-2-6-13(16)15-12-20-11-10-18(15)21/h2-12H,1H3

InChI Key

LHQIMBKAWADHKX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1N2C3=C(C=NC=C3)C4=CC=CC=C42

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 16.8 g (100 mmol) of 5H-pyrido[4,3-b]indole [244-69-9], 28.8 g (110 mmol) of methyl 2-iodobenzoate [610-97-9], 34.6 g (250 mmol) of potassium carbonate, 6.4 g (100 mmol) of copper powder and 100 g of glass beads (diameter 3 mm) in 300 ml of DMF is stirred at 130° C. for 24 h. After cooling, the mixture is filtered through a short Celite bed, the bed is rinsed with DMF, and the latter is removed in vacuo. The residue is dissolved in 500 ml of dichloromethane, and the solution is washed three times with 200 ml of 0.5 N sodium hydroxide solution each time and dried over magnesium sulfate. After removal of the dichloromethane in vacuo, the residue is recrystallised once from ethyl acetate and dried in vacuo (p=0.1 mbar, T=60° C.). Yield: 19.3 g (64 mmol), 64%; purity: 97% (1H-NMR).
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
34.6 g
Type
reactant
Reaction Step One
[Compound]
Name
glass
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
6.4 g
Type
catalyst
Reaction Step One

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